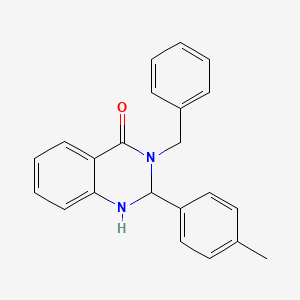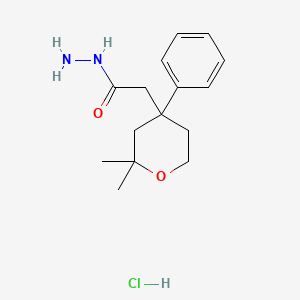![molecular formula C17H17NO4 B5223512 {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid](/img/structure/B5223512.png)
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid is an organic compound that features a phenylpropanoyl group attached to an amino group, which is further connected to a phenoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid typically involves the following steps:
Formation of the Phenylpropanoyl Intermediate: This step involves the acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The phenylpropanoyl intermediate is then reacted with an amine, such as aniline, under controlled conditions to form the corresponding amide.
Phenoxyacetic Acid Coupling: The final step involves coupling the amide with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to form alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted phenoxyacetic acids.
Wissenschaftliche Forschungsanwendungen
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a scaffold for developing antimicrobial agents targeting multidrug-resistant bacterial and fungal pathogens.
Materials Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid involves its interaction with specific molecular targets. The phenylpropanoyl group can interact with hydrophobic pockets in proteins, while the phenoxyacetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid: This compound has a similar structure but features a hydroxy group instead of a phenylpropanoyl group.
4-[(3-Phenylpropanoyl)amino]benzoic acid: Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid.
Uniqueness
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid is unique due to its combination of a phenylpropanoyl group and a phenoxyacetic acid moiety, which provides distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2-[4-(3-phenylpropanoylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(11-6-13-4-2-1-3-5-13)18-14-7-9-15(10-8-14)22-12-17(20)21/h1-5,7-10H,6,11-12H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMXZNIINKUMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B5223441.png)
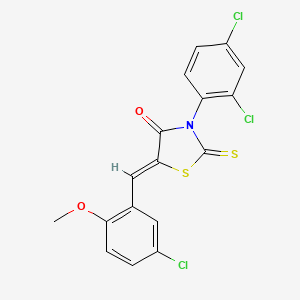
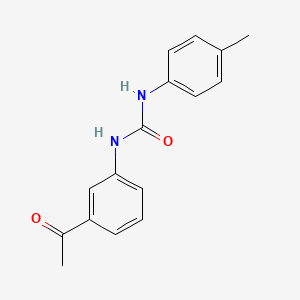
![2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5223467.png)
![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5223478.png)
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)
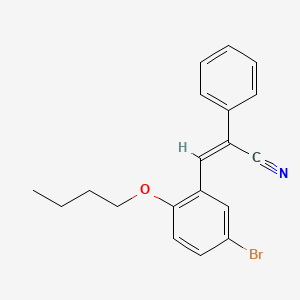
![2-[5-(3-Methylphenoxy)pentylamino]ethanol](/img/structure/B5223495.png)
![6-Hydroxy-1-(3-methylphenyl)-5-[(4-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B5223496.png)
![3-(4-METHOXYBENZAMIDO)PHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE](/img/structure/B5223529.png)
